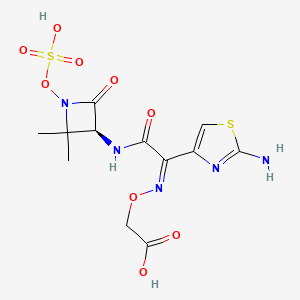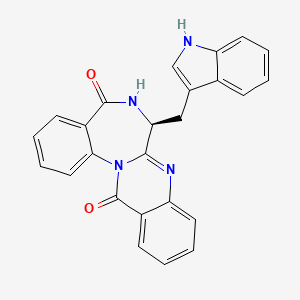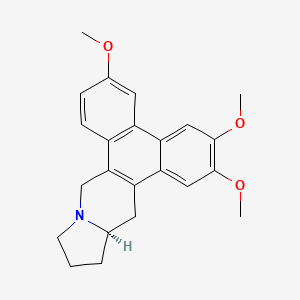
Tigemonamum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigemonam is a monobactam antibiotic known for its excellent activity against gram-negative bacteria. It is particularly effective against beta-lactamase-producing organisms, making it a valuable option in the treatment of various bacterial infections .
Scientific Research Applications
Tigemonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics.
Industry: Used in the development of new formulations and delivery methods for antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tigemonam involves the formation of a beta-lactam ring, which is a common feature of monobactam antibiotics. The process typically includes the following steps:
Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a thiazole derivative and an azetidinone intermediate.
Introduction of functional groups: Various functional groups, such as amino and sulfooxy groups, are introduced to enhance the antibiotic’s activity and stability.
Industrial Production Methods
Industrial production of tigemonam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Using specific bacterial strains to produce the necessary intermediates.
Chemical synthesis: Combining the intermediates through controlled reactions to form the final product.
Purification: Employing techniques such as crystallization and chromatography to obtain pure tigemonam.
Chemical Reactions Analysis
Types of Reactions
Tigemonam undergoes several types of chemical reactions, including:
Oxidation: Tigemonam can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the antibiotic’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy against resistant bacteria.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of tigemonam with modified antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced resistance .
Mechanism of Action
Tigemonam exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cefaclor: A cephalosporin antibiotic with a broader spectrum but less effective against beta-lactamase-producing organisms.
Amoxicillin: A penicillin antibiotic with a broader spectrum but less effective against resistant bacteria
Uniqueness of Tigemonam
Tigemonam is unique due to its high efficacy against beta-lactamase-producing gram-negative bacteria. Its oral bioavailability and stability make it a valuable option for treating infections that are resistant to other antibiotics .
Properties
| 102507-71-1 | |
Molecular Formula |
C12H15N5O9S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1 |
InChI Key |
VAMSVIZLXJOLHZ-XUNMKLQISA-N |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C |
SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
synonyms |
SQ 30836 SQ-30836 tigemonam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)

![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)


![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663386.png)


